molecular formula C9H7F7N2O B1333698 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole CAS No. 231301-24-9

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole

Cat. No.: B1333698
CAS No.: 231301-24-9
M. Wt: 292.15 g/mol
InChI Key: HXVJDQWWUQGLKB-UHFFFAOYSA-N
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Description

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with an acetyl group, a heptafluoropropyl group, and a methyl group. The heptafluoropropyl group (C3F7) introduces strong electron-withdrawing effects and lipophilicity, while the acetyl group (COCH3) enhances reactivity for further functionalization. This compound is primarily used in research settings, particularly in organic synthesis and materials science, where fluorinated compounds are valued for their stability and unique physicochemical properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole generally follows a condensation approach between fluorinated diketones and hydrazine derivatives, followed by acylation steps to introduce the acetyl group at the N-1 position of the pyrazole ring. The key steps include:

Preparation of the Pyrazole Core

Condensation Reaction

A common and effective method involves refluxing a lithium diketonate bearing the heptafluoropropyl group with hydrazine dihydrochloride in ethanol. This reaction proceeds under mild reflux conditions (4–6 hours), yielding the corresponding acetylpyrazole as an amorphous solid. The reaction is typically carried out in equimolar amounts without the need for additional acid catalysts, which simplifies the procedure and reduces side reactions such as ketazine formation.

Parameter Typical Conditions Notes
Reagents Lithium diketonate (9 mmol), hydrazine dihydrochloride (9 mmol) Equimolar ratio
Solvent Ethanol (20 mL) Reflux conditions
Reaction Time 4–6 hours Minimal side product formation
Workup Addition of water (30 mL), filtration, recrystallization from hexane Purification by recrystallization
Yield Moderate to high (varies by substrate) High purity amorphous solids

This method offers advantages over cycloaddition routes involving diazo compounds and substituted acetylenes, primarily due to the availability of starting materials and operational simplicity.

Incorporation of Heptafluoropropyl Group

The heptafluoropropyl substituent is typically introduced via the starting lithium diketonate or related fluorinated precursors. The fluorinated alkyl group is stable under the condensation conditions and remains intact in the final pyrazole product.

Acetylation of Pyrazole Nitrogen

Following pyrazole ring formation, the N-1 position is acetylated to yield the 1-acetyl derivative. This step is commonly performed using acetyl chloride in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl3) to activate the acetylating agent.

Parameter Typical Conditions Notes
Reagents Pyrazole intermediate, acetyl chloride (excess), anhydrous AlCl3 Lewis acid catalysis
Solvent Dichloromethane or similar inert solvent Maintains reaction control
Temperature 0 °C to room temperature Controlled to avoid side reactions
Reaction Time 1–3 hours Monitored by TLC or HPLC
Workup Quenching with water, extraction, washing, drying Purification by recrystallization or chromatography
Yield Moderate (e.g., ~11.5% overall in multi-step synthesis) Yield depends on substrate and conditions

The mechanism involves formation of an acylium ion complex with AlCl3, increasing electrophilicity and facilitating nucleophilic attack by the pyrazole nitrogen, followed by proton removal and catalyst regeneration.

Alternative Activation and Coupling Methods

In some advanced synthetic routes, the pyrazole carboxylic acid derivatives (if present as intermediates) are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or propanephosphonic acid anhydride (T3P®). These activated intermediates then react with amines or other nucleophiles to form the desired pyrazole derivatives under mild conditions.

Activation Reagent Solvent Temperature Range Notes
DCC or EDC Pyridine, THF 50–180 °C Forms activated esters or amides
T3P® Various inert solvents Room temperature to 120 °C High efficiency, low byproduct formation

These methods are useful for preparing pyrazole derivatives with diverse substituents and have been reported in patent literature for related compounds.

Purification and Characterization

The final products are typically purified by recrystallization from hexane or other suitable solvents. Characterization includes:

  • Melting point determination
  • Spectroscopic analysis (NMR, IR, MS)
  • Single crystal X-ray diffraction for structural confirmation

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Materials Yield/Notes
Pyrazole ring formation Reflux in ethanol, 4–6 h Lithium diketonate, hydrazine dihydrochloride High purity, minimal side products
Acetylation of N-1 Acetyl chloride, AlCl3, 0 °C to RT, 1–3 h Pyrazole intermediate, acetyl chloride, AlCl3 Moderate yield, Lewis acid catalyzed
Alternative activation DCC, EDC, or T3P® in pyridine/THF, 50–180 °C Carboxylic acid intermediates, amines High efficiency, mild conditions
Purification Recrystallization from hexane or chromatography Solvents: hexane, ethyl acetate High purity final product

Chemical Reactions Analysis

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can undergo hydrolysis, releasing acetic acid and the active pyrazole moiety, which can then interact with enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Fluorinated pyrazole derivatives are widely studied due to their diverse applications. Below is a detailed comparison of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole with structurally related compounds:

Substituent Analysis

Key Substituents and Their Effects

Compound Name Substituents Impact on Properties Reference
This compound Acetyl, heptafluoropropyl (C3F7), methyl High lipophilicity, thermal stability, and resistance to metabolic degradation due to fluorine content.
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole Acetyl, heptafluoropropyl, chloro, methyl Chloro group increases electrophilicity but reduces solubility compared to non-halogenated analogs.
1-Benzoyl-5-(heptafluoropropyl)-3-(trifluoromethyl)pyrazole Benzoyl, heptafluoropropyl, trifluoromethyl (CF3) Benzoyl group enhances π-π stacking interactions; CF3 adds steric bulk and electronic effects.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole Methyl, trifluoromethyl Simpler structure with reduced lipophilicity and lower molecular weight.
1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole Ethyl, methyl, trifluoromethyl Ethyl group improves membrane permeability but reduces thermal stability compared to heptafluoropropyl.

Fluorinated Group Comparison

  • Heptafluoropropyl (C3F7) : Provides superior hydrophobicity and chemical inertness compared to shorter fluorinated chains (e.g., CF3). This makes the compound resistant to oxidation and enzymatic degradation .
  • Trifluoromethyl (CF3) : Less bulky than heptafluoropropyl, enabling easier synthetic modifications but offering weaker electron-withdrawing effects .

Structural and Functional Differences

  • Acetyl vs. Benzoyl : The acetyl group in the target compound is less sterically hindered than benzoyl, facilitating nucleophilic reactions at the pyrazole core. Benzoyl derivatives, however, exhibit stronger aromatic interactions in crystal packing .
  • Positional Isomerism : The 3(5) positional ambiguity of the heptafluoropropyl and methyl groups introduces synthetic challenges but allows for tunable electronic properties .

Data Tables

Table 1: Molecular Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C9H8F7N2O 326.17 (estimated) Acetyl, heptafluoropropyl, methyl
1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole C9H7ClF7N2O 374.61 Acetyl, chloro, heptafluoropropyl
1-Benzoyl-5-(heptafluoropropyl)-3-(trifluoromethyl)pyrazole C14H6F10N2O 408.19 Benzoyl, heptafluoropropyl, CF3

Table 2: Comparative Bioactivity Profiles

Compound Name Key Applications Limitations
This compound Intermediate for fluorinated agrochemicals Limited solubility in polar solvents
1-Methyl-3-(trifluoromethyl)-1H-pyrazole Solvent additive, small-molecule probes Low thermal stability
1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole Pharmaceutical lead optimization Rapid metabolic clearance in vivo

Biological Activity

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole (CAS No. 231301-24-9) is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a heptafluoropropyl group enhances its lipophilicity, which may contribute to its interaction with biological membranes and molecular targets. This article delves into the compound's biological activity, including antimicrobial properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H8F7N3OC_{10}H_{8}F_{7}N_{3}O. The compound's structure includes:

  • Heptafluoropropyl group : Enhances lipophilicity and membrane penetration.
  • Acetyl group : Can undergo hydrolysis, releasing acetic acid and active pyrazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest potential applications in pharmaceuticals and biocides:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus2016 µg/mL
Pseudomonas aeruginosa1864 µg/mL

The compound's mechanism of action involves its interaction with specific molecular targets within bacterial cells, facilitated by its ability to penetrate cell membranes effectively due to its lipophilic nature.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Membrane Interaction : The heptafluoropropyl group enhances the compound's ability to interact with lipid bilayers, allowing it to penetrate cell membranes.
  • Target Engagement : Once inside the cell, the active pyrazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.
  • Biochemical Pathway Disruption : This interaction can lead to disruptions in critical biochemical pathways, affecting cellular processes such as replication and metabolism.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent.
  • Toxicity Assessment : Another research effort focused on assessing the cytotoxic effects of the compound on human cell lines. The findings revealed that while the compound showed antimicrobial activity, it also had a dose-dependent cytotoxic effect on certain human cells, warranting further investigation into its safety profile.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound Name Unique Features Biological Activity
1-Cyanoacetyl-3,5-dimethylpyrazoleContains a cyanoacetyl groupUsed as a cyanoacetylating agent
1-Acetyl-3-(trifluoromethyl)-5-methylpyrazoleHas a trifluoromethyl groupDifferent physicochemical properties
1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-phenyl-pyrazoleContains a chloro substituentVariation in reactivity due to chlorine presence

The distinctive heptafluoropropyl group in this compound contributes significantly to its unique reactivity and physicochemical properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of acetylated pyrazoles typically involves acetylation of the parent pyrazole using acetyl chloride or acetic anhydride under controlled conditions. For fluorinated derivatives like heptafluoropropyl-substituted compounds, inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF or acetonitrile) are critical to prevent hydrolysis. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity. Reaction temperatures should be optimized: lower temperatures (−78°C to 0°C) minimize side reactions, while reflux conditions (40–80°C) improve reaction rates. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies proton environments, particularly the acetyl methyl group (~2.3–2.5 ppm) and pyrazole ring protons (~6.0–7.5 ppm).
  • ¹⁹F NMR : Critical for characterizing heptafluoropropyl substituents, with distinct chemical shifts for CF₂ and CF₃ groups (−70 to −120 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, especially for fluorinated groups.
  • Infrared (IR) Spectroscopy : Detects acetyl C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
    Cross-referencing these data with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols should be followed when handling fluorinated pyrazole derivatives like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.
  • Ventilation : Ensure adequate airflow to avoid inhalation of fluorinated vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.
  • First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How does the heptafluoropropyl substituent influence the compound’s electronic and steric properties compared to other fluorinated groups (e.g., trifluoromethyl)?

  • Methodological Answer :

  • Electronic Effects : The heptafluoropropyl group is strongly electron-withdrawing due to multiple C-F bonds, reducing electron density on the pyrazole ring. This increases electrophilicity at reactive sites (e.g., C-4 position).
  • Steric Effects : The larger heptafluoropropyl group creates steric hindrance, potentially slowing nucleophilic attacks compared to smaller substituents like trifluoromethyl.
  • Comparative Analysis : Computational modeling (e.g., Hammett σ constants) and kinetic studies (e.g., reaction rates with nucleophiles) can quantify these effects. For example, trifluoromethyl derivatives in show faster SNAr reactions than bulkier analogs .

Q. How should researchers resolve contradictions in reported reaction yields for fluorinated pyrazole derivatives?

  • Methodological Answer :

  • Variable Optimization : Systematically test reaction parameters:
ParameterTypical RangeImpact on Yield
SolventTHF vs. DMFPolar aprotic solvents improve solubility of fluorinated intermediates
CatalystPresence of BF₃Enhances regioselectivity by 20–30%
Temperature−78°C vs. rtLower temps reduce side reactions but slow kinetics
  • Controlled Replicates : Perform triplicate experiments under identical conditions to assess reproducibility.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., deacetylated or hydrolyzed derivatives) .

Q. What strategies can elucidate the metabolic stability of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via HPLC. Fluorinated groups often resist oxidative metabolism, enhancing stability.
  • Isotopic Labeling : Introduce ¹⁴C or ¹⁹F labels to track metabolic pathways.
  • Computational Prediction : Use software like ADMET Predictor™ to estimate cytochrome P450 interactions. Evidence from similar acetylated pyrazoles (e.g., in ) suggests prolonged half-lives due to fluorine’s inertness .

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJDQWWUQGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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